molecular formula C22H16N2O6 B14949707 [2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate

Cat. No.: B14949707
M. Wt: 404.4 g/mol
InChI Key: NZSLVOUJUXDSLI-UHFFFAOYSA-N
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Description

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: is an organic compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitrophenyl group attached to an oxoethyl moiety, which is further linked to a benzamidobenzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate . This intermediate is then reacted with 2-aminobenzoic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamidobenzoate derivatives.

Scientific Research Applications

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes and proteins, modulating their activity and affecting cellular processes .

Comparison with Similar Compounds

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate: can be compared with other similar compounds, such as:

This compound in various fields of research.

Properties

Molecular Formula

C22H16N2O6

Molecular Weight

404.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-benzamidobenzoate

InChI

InChI=1S/C22H16N2O6/c25-20(15-10-12-17(13-11-15)24(28)29)14-30-22(27)18-8-4-5-9-19(18)23-21(26)16-6-2-1-3-7-16/h1-13H,14H2,(H,23,26)

InChI Key

NZSLVOUJUXDSLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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